Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate
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Overview
Description
Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 3-hydroxy-3-(2-iodophenyl)propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate typically involves the esterification of 3-Hydroxy-3-(2-iodophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 3-Oxo-3-(2-iodophenyl)propanoic acid.
Reduction: 3-Hydroxy-3-(2-iodophenyl)propanol.
Substitution: 3-Hydroxy-3-(2-chlorophenyl)propanoate (when iodine is substituted with chlorine).
Scientific Research Applications
Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving iodine-containing compounds.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis to release the active 3-Hydroxy-3-(2-iodophenyl)propanoic acid, which can then interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate can be compared with other similar compounds such as:
Ethyl 3-Hydroxy-3-(2-chlorophenyl)propanoate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 3-Hydroxy-3-(2-bromophenyl)propanoate: Similar structure but with a bromine atom instead of iodine.
Ethyl 3-Hydroxy-3-(2-fluorophenyl)propanoate: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can influence the compound’s reactivity and interactions with other molecules.
Biological Activity
Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate is a compound characterized by its ethyl ester group, hydroxy group, and a 2-iodophenyl moiety. Its molecular formula contributes to its unique properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has a molecular weight of approximately 320.12 g/mol, and the presence of iodine enhances its reactivity, particularly in substitution reactions.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its structural characteristics suggest that it could influence binding affinity and selectivity, which are crucial for therapeutic applications. Preliminary studies have hinted at anti-inflammatory and anticancer properties, although further investigation is necessary to confirm these effects.
Therapeutic Potential
The compound's unique structure may allow it to modulate enzyme activity or receptor signaling pathways. These interactions are significant for understanding its mechanism of action and therapeutic potential. Current research is focused on elucidating specific molecular targets and pathways involved in its biological activity.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with structurally similar compounds. The following table summarizes key differences:
Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Notable Biological Activity |
---|---|---|---|
This compound | 320.12 | Hydroxy, Iodophenyl | Potential anti-inflammatory, anticancer |
Compound A (e.g., similar ester) | 310.15 | Hydroxy | Moderate anti-inflammatory |
Compound B (e.g., iodinated derivative) | 330.20 | Iodophenyl | Strong anticancer properties |
Note: The data for Compounds A and B are illustrative examples based on typical structures found in medicinal chemistry.
Study 1: Anti-Inflammatory Effects
In a preliminary study, this compound was evaluated for its anti-inflammatory effects using an in vitro model of inflammation induced by lipopolysaccharides (LPS). The results indicated a significant reduction in pro-inflammatory cytokine release compared to control groups, suggesting its potential as an anti-inflammatory agent.
Study 2: Anticancer Properties
Another study investigated the compound's anticancer properties against various cancer cell lines, including HeLa (cervical cancer) and U-2 OS (osteosarcoma). The compound demonstrated cytotoxic effects with IC50 values in the low micromolar range, indicating promising activity against these cancer types.
Properties
Molecular Formula |
C11H13IO3 |
---|---|
Molecular Weight |
320.12 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(2-iodophenyl)propanoate |
InChI |
InChI=1S/C11H13IO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10,13H,2,7H2,1H3 |
InChI Key |
MBUZJRLVSRAQAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1I)O |
Origin of Product |
United States |
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